molecular formula C18H16N4O3 B11497031 N-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide

N-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide

Cat. No.: B11497031
M. Wt: 336.3 g/mol
InChI Key: QKQBFGOTUDUJSW-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide is a complex organic compound belonging to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of N-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide typically involves a multi-step process. The general synthetic route includes the condensation of o-phenylenediamine with an appropriate aldehyde to form the benzimidazole core. This is followed by further derivatization to introduce the pyrimido ring and the methoxyphenyl group . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

N-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in cancer research, it has been found to inhibit certain enzymes involved in cell proliferation, leading to apoptosis (programmed cell death) of cancer cells . The exact molecular pathways and targets may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds include other benzimidazole derivatives such as:

N-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide stands out due to its unique combination of the pyrimido and benzimidazole rings, which may contribute to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C18H16N4O3

Molecular Weight

336.3 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimido[1,2-a]benzimidazole-4-carboxamide

InChI

InChI=1S/C18H16N4O3/c1-25-12-8-6-11(7-9-12)19-17(24)15-10-16(23)21-18-20-13-4-2-3-5-14(13)22(15)18/h2-9,15H,10H2,1H3,(H,19,24)(H,20,21,23)

InChI Key

QKQBFGOTUDUJSW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2CC(=O)NC3=NC4=CC=CC=C4N23

Origin of Product

United States

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